3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a piperidine ring, a triazolone moiety, and substituted aromatic rings
Properties
IUPAC Name |
3-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O2/c23-18-5-1-15(2-6-18)13-20(29)27-11-9-17(10-12-27)21-25-26-22(30)28(21)14-16-3-7-19(24)8-4-16/h1-8,17H,9-14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNWXEUNDDOUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl and 4-fluorobenzyl groups: These steps often involve nucleophilic substitution reactions.
Formation of the triazolone moiety: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds containing piperidine and triazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
2. Antifungal Properties
The compound has also been investigated for antifungal activity, particularly against Candida albicans. Studies have demonstrated that piperidine derivatives exhibit potent antifungal effects, suggesting that the triazole component may enhance these properties through specific interactions with fungal cell membranes .
3. Anti-inflammatory Effects
The structural characteristics of this compound may allow it to modulate inflammatory pathways. Similar compounds have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators .
Pharmacological Insights
1. Mechanism of Action
The mechanism of action for this compound likely involves interaction with specific biological targets such as receptors or enzymes. For instance, it may act as an enzyme inhibitor or modulate receptor functions leading to altered cellular responses .
2. Drug Development Potential
Given its unique structural features and biological activities, this compound represents a promising candidate for further development as a therapeutic agent in treating infections or inflammatory diseases. The incorporation of fluorine in the structure may enhance its pharmacokinetic properties, such as bioavailability and metabolic stability .
Case Studies and Experimental Findings
Several studies have explored the synthesis and biological evaluation of triazole-containing compounds similar to 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one:
Mechanism of Action
The mechanism of action of 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and triazolone derivatives, such as:
- 5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
The uniqueness of 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.
Biological Activity
The compound 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic molecule characterized by its unique structural features that include a piperidine ring and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of chlorine and nitrogen, which are often linked to biological activity. The triazole ring is particularly noteworthy for its versatility in pharmaceutical applications.
Antibacterial Activity
Research indicates that compounds containing triazole derivatives exhibit significant antibacterial properties. For instance, similar compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific compound may share these properties due to structural similarities with known antibacterial agents.
Anticancer Properties
Mercapto-substituted triazoles have been studied for their chemopreventive and chemotherapeutic effects on cancer cells. In vitro studies have demonstrated that certain triazole derivatives exhibit cytotoxicity against cancer cell lines, such as colon carcinoma and breast cancer cell lines, with IC50 values indicating effective concentrations . The potential for this compound to act against cancer cells warrants further investigation.
Enzyme Inhibition
The compound's structure suggests possible interactions with various enzymes. For example, related piperidine derivatives have been identified as effective acetylcholinesterase inhibitors and urease inhibitors . Such enzyme inhibition is crucial for developing therapies for conditions like Alzheimer's disease and urinary tract infections.
Case Studies and Research Findings
Several studies have synthesized related compounds and evaluated their biological activities:
- Synthesis of Triazole Derivatives : A series of compounds similar to the target molecule were synthesized and evaluated for their pharmacological activities. Some derivatives displayed strong antibacterial activity, while others showed promising anticancer effects .
- In Silico Studies : Computational studies have indicated potential binding interactions of similar compounds with amino acids in target proteins, suggesting a rational approach to drug design .
- Biological Evaluation : Compounds structurally related to the target molecule were screened against various bacterial strains and cancer cell lines, revealing a spectrum of biological activities that support further exploration of the target compound's potential .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Structure | Anticonvulsant |
| 5-(4-fluorophenyl)-1-(phenyl)-1H-pyrazole | Structure | Anticancer |
| 1-(2-hydroxyethyl)-5-(phenyl)-1H-pyrazole | Structure | Antidepressant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
